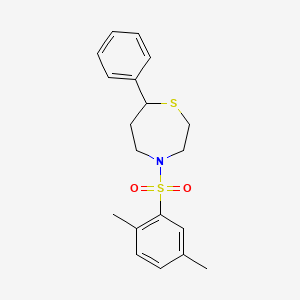

4-((2,5-Dimethylphenyl)sulfonyl)-7-phenyl-1,4-thiazepane

Description

Properties

IUPAC Name |

4-(2,5-dimethylphenyl)sulfonyl-7-phenyl-1,4-thiazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2S2/c1-15-8-9-16(2)19(14-15)24(21,22)20-11-10-18(23-13-12-20)17-6-4-3-5-7-17/h3-9,14,18H,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUZAJQLEFPBMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,5-Dimethylphenyl)sulfonyl)-7-phenyl-1,4-thiazepane typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 7-phenyl-1,4-thiazepane in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-((2,5-Dimethylphenyl)sulfonyl)-7-phenyl-1,4-thiazepane can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding thiazepane derivative.

Substitution: The phenyl and dimethylphenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazepane derivatives without the sulfonyl group.

Substitution: Various substituted thiazepane derivatives depending on the substituents introduced.

Scientific Research Applications

4-((2,5-Dimethylphenyl)sulfonyl)-7-phenyl-1,4-thiazepane has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-((2,5-Dimethylphenyl)sulfonyl)-7-phenyl-1,4-thiazepane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity to its molecular targets.

Comparison with Similar Compounds

Structural Analogues: Substituent Effects on Sulfonyl Groups

The 2,5-dimethylphenylsulfonyl group in the target compound shares structural similarities with sulfonamide derivatives discussed in the evidence. For example:

- N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (): This compound exhibits potent photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) due to the electron-withdrawing sulfonyl-like amide group and lipophilic 2,5-dimethylphenyl substituent. The methyl groups enhance lipophilicity, improving membrane permeability, while the substituent position (2,5- vs. 3,5-) optimizes steric interactions with target enzymes .

- 4-(4-X-phenylsulfonyl)benzoic acid hydrazides (): Derivatives with electron-withdrawing halogens (Cl, Br) on the sulfonyl phenyl ring show distinct tautomeric behavior and reactivity compared to methyl-substituted analogs.

Table 1: Substituent Effects on Sulfonyl-Containing Compounds

Core Heterocycle Comparisons

The thiazepane ring in the target compound differs from other heterocycles in terms of ring strain and hydrogen-bonding capacity:

- 1,2,4-Triazoles (): These five-membered heterocycles exhibit rigid planar structures, favoring strong π-π stacking interactions. In contrast, thiazepanes’ larger ring size allows for adaptable conformations, which may improve binding to flexible enzyme pockets .

- Carboxamides (): Linear amide backbones facilitate hydrogen bonding with photosynthetic machinery (e.g., photosystem II). The thiazepane’s sulfur atom could introduce additional hydrophobic or metal-binding interactions .

Table 2: Heterocycle Properties

| Heterocycle | Ring Size | Flexibility | Key Interactions | Example Activity |

|---|---|---|---|---|

| 1,2,4-Triazole | 5-membered | Low | π-π stacking, H-bonding | Antifungal, Antibacterial |

| Thiazepane | 7-membered | High | Conformational adaptability | Potential enzyme inhibition |

| Carboxamide | Linear | Moderate | H-bonding, PET inhibition | IC₅₀ ~10 µM (PET) |

Biological Activity

The compound 4-((2,5-Dimethylphenyl)sulfonyl)-7-phenyl-1,4-thiazepane is a thiazepane derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, mechanisms of action, and biological activities associated with this compound based on diverse scholarly sources.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 318.40 g/mol. The compound features a thiazepane ring structure which is known for its diverse pharmacological properties.

Synthesis

The synthesis of thiazepane derivatives typically involves multi-step processes including cyclization reactions. For this compound, methods may include the use of sulfonyl chlorides and amines under controlled conditions to achieve the desired product purity and yield.

Antimicrobial Activity

Research indicates that thiazepane derivatives exhibit significant antimicrobial properties. A study conducted on various thiazolidine derivatives showed promising antibacterial effects against Escherichia coli and Staphylococcus aureus . The mechanism generally involves disruption of bacterial cell wall synthesis or inhibition of metabolic pathways critical for bacterial survival.

| Microorganism | Activity Observed | Method Used |

|---|---|---|

| Escherichia coli | Inhibition | Disk diffusion method |

| Staphylococcus aureus | Inhibition | MIC determination |

Anticancer Activity

Recent findings suggest that compounds similar to this compound exhibit anticancer properties by modulating key signaling pathways. For instance, a related compound demonstrated selective inhibition of DVL1 binding in WNT-dependent colon cancer cells with an EC50 value of 0.74 μM . This suggests potential for development as a therapeutic agent targeting specific cancer pathways.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : The sulfonamide group may interact with enzymes crucial for microbial growth or cancer cell proliferation.

- Cell Membrane Disruption : The lipophilic nature of the phenyl groups could facilitate penetration into cell membranes, leading to cytotoxic effects in cancer cells or bacteria.

Case Studies

Several case studies highlight the efficacy of thiazepane derivatives in clinical settings:

- Anticancer Screening : A study involving various thiazepane derivatives showed that certain modifications led to enhanced cytotoxicity against cancer cell lines compared to standard chemotherapeutic agents.

- Antimicrobial Efficacy : Clinical isolates tested against synthesized thiazepanes demonstrated a reduction in resistance patterns among common pathogens, indicating potential for new antibiotic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.